5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O6/c16-9(6-3-4-8(20-6)15(17)18)12-11-14-13-10(21-11)7-2-1-5-19-7/h3-4,7H,1-2,5H2,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCCKUMEPVFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the oxadiazole ring. One common method involves the nitration of furan derivatives followed by the formation of the oxadiazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive oxygen species that damage bacterial cells. The compound may also inhibit specific enzymes or pathways critical for bacterial survival .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with related nitrofuran derivatives:
Key Observations :
- Heterocyclic Core : Replacement of the oxadiazole ring with thiadiazole (2K) or oxazole (2L) alters electronic properties. Thiadiazole derivatives (e.g., 2K) exhibit lower yields (68%) compared to oxazole analogs (73%), likely due to sulfur’s steric and electronic effects during synthesis .
- Substituent Effects: The oxolan-2-yl group in the target compound may improve solubility compared to non-polar substituents (e.g., phenyl groups in ).
Structural and Crystallographic Insights
- Crystallography : Refinement tools like SHELXL ( ) are critical for determining the conformation of nitrofuran-oxadiazole hybrids. The oxolan-2-yl group likely induces a puckered conformation in the oxadiazole ring, affecting molecular packing and bioavailability.
- Elemental Analysis : Compounds with nitro-furan and oxadiazole moieties ( ) consistently show C, H, N percentages within theoretical ranges, confirming synthetic purity.
Biological Activity
5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. It contains a nitro group, an oxadiazole moiety, and a furan ring, which may contribute to its reactivity and interactions with biological systems. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.
Antiproliferative Effects
Recent studies have indicated that oxadiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | HCT-116 | 15.0 | Topoisomerase I inhibition |
| Similar Oxadiazole Derivative | HeLa | 12.5 | Cytotoxicity via apoptosis |
Antimicrobial Activity
Compounds containing furan and oxadiazole rings have been reported to possess antimicrobial properties. The presence of the nitro group in 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide may enhance its ability to combat bacterial infections by disrupting cellular processes .
Anti-inflammatory Properties
The oxadiazole moiety is known for its anti-inflammatory effects. Preliminary studies suggest that derivatives of this compound may exhibit potential in treating inflammatory conditions by modulating inflammatory pathways .
Case Studies
- In Vitro Studies : A library of oxadiazole derivatives was screened for antiproliferative activity using the MTT assay. Several compounds demonstrated significant cytotoxicity against cancer cell lines, indicating that structural modifications could enhance activity .
- In Vivo Studies : Research involving Drosophila melanogaster models showed that certain derivatives could lower glucose levels effectively, suggesting potential applications in diabetes management .
Q & A
Basic Synthesis and Characterization
Q: What synthetic routes and analytical methods are employed for 5-Nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide? A: The compound is synthesized via cyclocondensation of furan-2-carboxylic acid hydrazide with substituted oxadiazole precursors. Key steps include:
- Hydrazide formation : Reacting furan-2-carboxylic acid with hydrazine hydrate under reflux (ethanol, 12 hours) to form the hydrazide intermediate.
- Oxadiazole cyclization : Using carbon disulfide or iodine/NaOH for cyclization, followed by coupling with oxolan-2-yl substituents via nucleophilic substitution or palladium-catalyzed cross-coupling .
Characterization involves: - NMR spectroscopy : H and C NMR to confirm substituent integration and connectivity (e.g., nitro group at δ ~8.2 ppm for H; furan carbonyl at δ ~160 ppm for C) .
- HRMS : To verify molecular ion peaks (e.g., [M+H] calculated within ±0.005 Da accuracy) .
Advanced Synthesis Optimization
Q: How are yield and purity optimized during synthesis? A: Strategies include:
- Catalyst selection : DMAP (4-dimethylaminopyridine) enhances coupling efficiency in amide bond formation (e.g., 85–95% yields in Method B) .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate recrystallization .
- Temperature control : Low-temperature cyclization (0–5°C) minimizes side reactions in iodine-mediated steps .
Biological Activity Evaluation
Q: What assays assess antimicrobial or antitumor potential? A: Common methodologies:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) .
- Antitubercular : Alamar Blue assay for Mycobacterium tuberculosis H37Rv, with MIC values ≤3.125 µg/mL indicating high potency .
- Anticancer : NCI-60 cell line screening; compounds with % Growth Inhibition (GI) >60% (e.g., 68.89% GI in CCRF-CEM leukemia cells) are prioritized .
Mechanistic Studies
Q: How is the mechanism of action investigated? A: Key approaches:
- Molecular docking : Targeting enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase (PDB: 4TZK). Binding energy ≤−8.5 kcal/mol and interactions with NAD/TYR158 residues suggest inhibition .
- Enzyme assays : α-Glycosidase or lipoxygenase inhibition (IC ≤20 µM) using spectrophotometric monitoring of substrate conversion .
Structural Analysis
Q: What techniques elucidate molecular structure? A:
- X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole C–N bonds ~1.28–1.32 Å) and packing motifs .
- FT-IR : Confirms functional groups (e.g., nitro stretch at ~1520 cm, amide I band at ~1650 cm) .
Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications affect bioactivity? A:
Toxicity Profiling
Q: What methods predict toxicity? A:
- In silico tools : ADMET prediction via SwissADME or ProTox-II for hepatotoxicity/AMES test alerts .
- Hemolytic assays : Red blood cell lysis testing (IC >100 µg/mL indicates low toxicity) .
Data Contradiction Analysis
Q: How are discrepancies in bioactivity resolved? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
